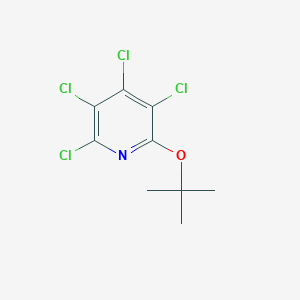![molecular formula C6H12AsNO B14380863 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile CAS No. 87993-16-6](/img/structure/B14380863.png)
3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile is an organoarsenic compound with the molecular formula C6H12AsNO. This compound contains a total of 21 atoms, including 12 hydrogen atoms, 6 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . The structure of this compound includes a nitrile group, a hydroxyl group, and an arsenic atom bonded to a methyl group and a hydroxyethyl group .
Preparation Methods
The synthesis of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile involves several steps, typically starting with the preparation of the hydroxyethyl and methylarsanyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .
Chemical Reactions Analysis
3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of arsenic oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the nitrile group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Researchers study its effects on biological systems to understand the behavior of arsenic-containing compounds.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, affecting their function and leading to various biological effects. The pathways involved may include disruption of cellular processes and induction of oxidative stress .
Comparison with Similar Compounds
Similar compounds to 3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile include other organoarsenic compounds such as:
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
Arsenocholine: Another organoarsenic compound with a structure similar to choline.
Dimethylarsinic acid: A common metabolite of inorganic arsenic in biological systems.
Compared to these compounds, this compound is unique due to its specific structure, which includes a nitrile group and a hydroxyethyl group bonded to arsenic .
Properties
CAS No. |
87993-16-6 |
|---|---|
Molecular Formula |
C6H12AsNO |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
3-[2-hydroxyethyl(methyl)arsanyl]propanenitrile |
InChI |
InChI=1S/C6H12AsNO/c1-7(4-6-9)3-2-5-8/h9H,2-4,6H2,1H3 |
InChI Key |
BYUIPQGDNIWTIH-UHFFFAOYSA-N |
Canonical SMILES |
C[As](CCC#N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14380798.png)
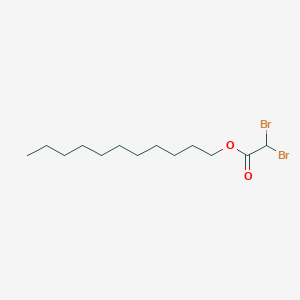
![2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14380811.png)
![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)
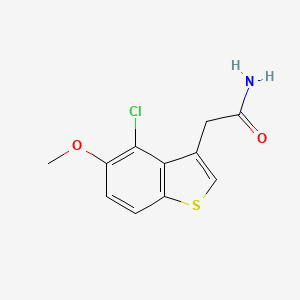
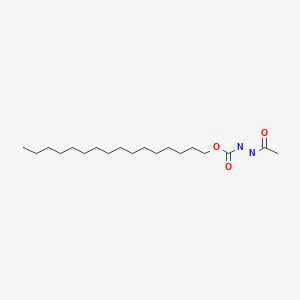
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)
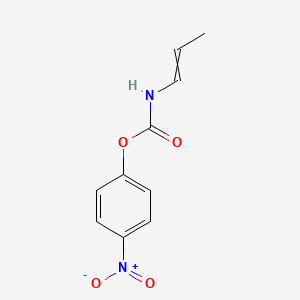
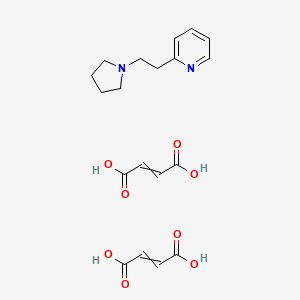

![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
